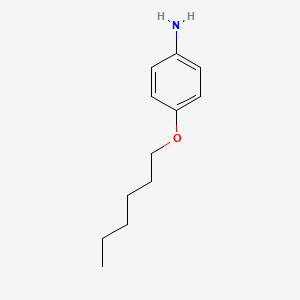

4-(Hexyloxy)aniline

説明

Overview of Aryloxyaniline Derivatives in Contemporary Chemical Science

Aryloxyaniline derivatives represent a class of organic compounds that feature both an aryloxy group and an aniline (B41778) moiety. This structural combination imparts unique electronic and structural properties, making them valuable scaffolds in several areas of chemical science. In medicinal chemistry, the arylpiperazine unit, a related structure, is a fundamental component in many pharmaceutical agents, particularly those targeting the central nervous system. mdpi.com The versatility of these derivatives also extends to material science, where they serve as crucial building blocks for functional materials. nih.gov The study of aryloxy derivatives of various heterocyclic systems like pyrimidines and quinolines has been a subject of chemical inquiry for many years. rsc.org The general structure allows for systematic modifications, enabling chemists to fine-tune properties for specific applications, ranging from drug development to the creation of advanced materials. mdpi.comnih.gov

Significance of 4-(Hexyloxy)aniline as a Research Subject

This compound, also known as p-hexyloxyaniline, is an organic compound distinguished by a hexyloxy group (-O(CH₂)₅CH₃) attached at the para-position of an aniline ring. ontosight.ai Its chemical formula is C₁₂H₁₉NO. ontosight.ai The presence of the flexible hexyloxy alkyl chain and the reactive amino group on the aromatic ring makes it a significant and versatile molecule for organic synthesis. ontosight.aimdpi.com This structure is particularly valuable in the field of materials science, where it is a key intermediate for synthesizing liquid crystals, polymers, and dyes. ontosight.ai The specific length of the hexyloxy chain can influence the physical properties of the resulting materials, such as their mesomorphic behavior in liquid crystals. ontosight.aitandfonline.com

Scope and Objectives of Academic Inquiry into this compound

Academic and industrial research on this compound primarily focuses on its synthesis, purification, and application as a precursor for more complex functional molecules. Key objectives of this research include the development of efficient synthetic routes to obtain high-purity this compound. A significant area of investigation is its use in the creation of advanced materials, particularly liquid crystals and organic semiconductors. scientific.netnih.gov Researchers aim to understand how incorporating this molecule into larger structures, such as Schiff bases, azobenzenes, and conjugated polymers, affects their thermal, optical, and electronic properties. scientific.netnih.govmdpi.com Further inquiry delves into its role as a versatile intermediate for synthesizing complex organic molecules, including those with potential biological relevance. mdpi.comscbt.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-hexoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9H,2-5,10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRKHTCUXRGYEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022288 | |

| Record name | 4-Hexyloxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Sigma-Aldrich MSDS] | |

| Record name | 4-Hexyloxyaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20044 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

39905-57-2 | |

| Record name | 4-(Hexyloxy)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39905-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hexyloxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039905572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(hexyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hexyloxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hexyloxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HEXYLOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMX449YP3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of 4 Hexyloxy Aniline

Established Synthetic Pathways for 4-(Hexyloxy)aniline

The formation of the ether bond and the presence of the aniline (B41778) group are the two key structural features of this compound, and the synthetic pathways reflect the construction of these functionalities.

The Williamson ether synthesis is a cornerstone method for preparing ethers and is widely applied in the synthesis of this compound. ontosight.ai This reaction involves the nucleophilic substitution of a halide by an alkoxide ion. The general approach starts with a phenol (B47542) derivative, which is deprotonated by a base to form a more nucleophilic phenoxide, which then attacks an alkyl halide. youtube.com

A direct and common route to this compound is the reaction between 4-hydroxyaniline (also known as p-aminophenol) and an appropriate hexyl halide, such as hexyl bromide. ontosight.ai In this process, the phenolic hydroxyl group of 4-hydroxyaniline is deprotonated to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electron-deficient carbon of hexyl bromide in an SN2 reaction to displace the bromide ion and form the ether linkage.

An alternative, yet related, pathway involves the alkylation of 4-nitrophenol (B140041) with a hexyl halide to form 1-(hexyloxy)-4-nitrobenzene. The nitro group is subsequently reduced to an amine using methods like catalytic hydrogenation (e.g., using Pd/C under a hydrogen atmosphere) or chemical reducing agents, yielding the final this compound product. google.com

The success of the Williamson ether synthesis for producing this compound relies on the appropriate choice of an alkylating agent and a base.

Alkylating Agents: Primary alkyl halides are ideal for this reaction to ensure the SN2 mechanism is favored. Hexyl bromide and hexyl iodide are commonly used alkylating agents for introducing the hexyloxy group.

Base Catalysis: A base is required to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity. Common bases for this purpose include potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃). The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetone, which facilitate the dissolution of the reactants and support the SN2 mechanism.

| Starting Material | Alkylating Agent | Base | Solvent | Reference |

|---|---|---|---|---|

| 4-Hydroxyaniline | Hexyl bromide or Hexyl iodide | Potassium carbonate or Sodium carbonate | Dimethylformamide (DMF) or Acetone | |

| 4-Nitrophenol | Hexyl halide | Not specified | Not specified |

The synthesis of 4-alkyloxy aniline derivatives is a broad area of research, driven by their utility as intermediates in the creation of pharmaceuticals, liquid crystals, and polymers. ontosight.ai While the Williamson ether synthesis is a fundamental method, other reactions are employed to create more complex aniline derivatives. For instance, the Ullmann condensation can be used to form diaryl ethers by reacting a phenoxide with an aryl halide in the presence of a copper catalyst. tubitak.gov.tr Furthermore, reactions like the Gould-Jacobs reaction can utilize aniline derivatives as starting materials to construct quinoline (B57606) ring systems. wikipedia.org The versatility of the aniline group allows for numerous subsequent modifications, making alkyloxy anilines valuable building blocks in organic synthesis. nih.gov

Reductive amination is a powerful method for forming carbon-nitrogen bonds. It typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine.

A specific application of reductive amination involving this compound is the functionalization of chitooligosaccharides (COS). mdpi.com Chitooligosaccharide with a 2,5-anhydro-D-mannofuranose unit at its reducing end (COSamf) possesses an aldehyde group that can react with the primary amine of this compound. mdpi.comresearchgate.net This reaction is carried out in the presence of a mild reducing agent, sodium cyanoborohydride (NaBH₃CN), which selectively reduces the intermediate imine without affecting the aldehyde. mdpi.com The process is performed in a buffer solution at a controlled pH to facilitate imine formation. mdpi.com This specific modification results in an amphiphilic derivative, combining the hydrophilic oligosaccharide backbone with the hydrophobic hexyloxyaniline moiety, which has potential applications in biomaterials and drug delivery. mdpi.com

| Reactant 1 | Reactant 2 | Reducing Agent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Chitooligosaccharide-2,5-anhydro-D-mannofuranose (COSamf) | This compound | NaBH₃CN | Buffer solution (pH 5.5), 40 °C, 48 h | 92% (mass yield) | mdpi.com |

Reaction of 4-hydroxyaniline with hexyl bromide

Condensation Reactions with Functionalized Aldehydes

Condensation reactions between this compound and functionalized aldehydes are a primary method for synthesizing Schiff bases, which are precursors to many liquid crystalline materials. nih.gov This reaction involves the nucleophilic addition of the primary amine of this compound to the carbonyl group of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine (–C=N–) bond. nih.gov

A typical procedure involves dissolving the functionalized aldehyde and this compound in a suitable solvent, such as dry ethanol (B145695), under an inert atmosphere like argon. The reaction mixture is then heated to facilitate the condensation. For instance, the reaction of a functionalized 3,5-dihydroxybenzaldehyde (B42069) derivative with this compound can be carried out at 325 K for 18 hours. nih.gov The resulting Schiff base can be purified by column chromatography and recrystallization. nih.gov

The choice of aldehyde dictates the properties of the final product. For example, aldehydes functionalized with allyl groups can lead to polymerizable monomers. researchgate.net The synthesis of various Schiff bases often involves refluxing equimolar amounts of this compound and the respective aldehyde in ethanol, sometimes with a catalytic amount of acetic acid. ajrconline.org

Advanced Synthetic Modifications and Derivatization

The versatility of this compound allows for a wide range of synthetic modifications and derivatizations, leading to the creation of complex molecules with specific functionalities, particularly Schiff base derivatives with liquid crystalline properties.

Synthesis of Schiff Base Derivatives Incorporating this compound

The synthesis of Schiff base derivatives from this compound is a prominent area of research, primarily due to their applications as liquid crystals. researchgate.netresearchgate.net These compounds are typically synthesized through the condensation reaction of this compound with various aldehydes. nih.gov The general structure of these molecules consists of a rigid core, often containing phenyl rings and the imine linkage, and flexible hydrocarbon chains, such as the hexyloxy group. researchgate.netresearchgate.net

This symmetrical Schiff base is synthesized from terephthalaldehyde (B141574) and two equivalents of this compound. researchgate.netresearchgate.net The synthesis involves the condensation reaction between the aldehyde groups of terephthalaldehyde and the amine groups of this compound. researchgate.netresearchgate.net This reaction results in a molecule with two imine linkages, creating a rigid, rod-like structure that is conducive to forming liquid crystal phases. researchgate.netresearchgate.net The compound has been characterized by various spectroscopic methods, and its mesomorphic properties have been studied using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). researchgate.netresearchgate.net Research has shown that N,N'-(1,4-phenylene bis(methanylylidene))bis(this compound) can be obtained with a high yield of 87% and a purity of 99.9%. researchgate.net The POM analysis revealed that this compound exhibits characteristic textures of smectic and nematic mesophases at temperatures of 157°C and 174°C. researchgate.netresearchgate.net

This unsymmetrical Schiff base is synthesized through the condensation of 4-(heptyloxy)benzaldehyde (B1266147) with this compound. ajrconline.org A general method for preparing such compounds involves dissolving equimolar amounts of the corresponding 4-alkyloxy aniline and 4-alkyloxy benzaldehyde (B42025) in absolute ethanol with a few drops of glacial acetic acid and refluxing the mixture for several hours. ajrconline.org The resulting product is then purified, often by recrystallization from ethanol. ajrconline.org The study of homologous series of these types of Schiff bases, where the lengths of the alkoxy chains are varied, has revealed that the liquid crystal behavior is significantly influenced by the chain lengths. ajrconline.orgresearchgate.netresearchgate.net For instance, in a series where the heptyloxy group is on the benzaldehyde moiety, most compounds exhibit both smectic and nematic phases. ajrconline.org

This Schiff base ester is synthesized from 4-hydroxybenzaldehyde (B117250), this compound, and palmitic acid. mdpi.comnih.govresearchgate.net The synthesis is a multi-step process. First, 4-hydroxybenzaldehyde is esterified with palmitoyl (B13399708) chloride (derived from palmitic acid) to form 4-formylphenyl palmitate. Then, this aldehyde is condensed with this compound in ethanol to yield the final Schiff base, [4-(hexyloxy)phenylimino)methyl]phenyl palmitate. mdpi.comresearchgate.net This compound, along with derivatives using oleic and linoleic acids, has been synthesized and characterized. mdpi.comnih.govresearchgate.net The thermal and optical properties of these compounds show that they are mesomorphic, with the type and range of the smectic phases being dependent on the fatty acid chain. mdpi.comnih.gov For instance, the palmitate derivative exhibits a narrow smectic C phase range of 4.2°C upon heating. mdpi.com

Data Tables

Table 1: Synthetic Details of this compound Derivatives

| Derivative Name | Reactants | Key Reaction Conditions | Yield | Reference |

| N,N'-(1,4-Phenylene(methanylylidene))bis(this compound) | Terephthalaldehyde, this compound | Condensation in a suitable solvent | 87% | researchgate.netresearchgate.net |

| N-(4-(heptyloxy)benzylidene)-4-(hexyloxy)aniline | 4-(Heptyloxy)benzaldehyde, this compound | Reflux in ethanol with catalytic acetic acid | - | ajrconline.org |

| [4-(hexyloxy)phenylimino)methyl]phenyl palmitate | 4-Formylphenyl palmitate, this compound | Condensation in ethanol | - | mdpi.comnih.govresearchgate.net |

| This compound-linked COSamf | Chitooligosaccharide-2,5-anhydro-d-mannofuranose (COSamf), this compound | NaBH3CN, buffer solution (pH 5.5), 40°C, 48h | 92% | mdpi.com |

(E)-4-(alkoxy)-N-(4-(methylthio)benzylidene)aniline derivatives

Synthesis of N-substituted this compound Compounds

The nitrogen atom of the aniline group in this compound can be substituted to form secondary or tertiary amines. Common synthetic routes to achieve this include reductive amination and nucleophilic aromatic substitution. Reductive amination involves the reaction of this compound with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine using a reducing agent like sodium borohydride. Nucleophilic aromatic substitution can also be employed, for instance, by reacting this compound with an aryl halide in the presence of a suitable catalyst, such as a copper salt.

The synthesis of the tertiary amine 4-(hexyloxy)-N-[4-(hexyloxy)phenyl]-N-(4-vinylphenyl)aniline has been reported in the literature as a precursor for more complex chromophores used in organic light-emitting diodes (OLEDs). nih.govresearchgate.netresearchgate.net It is prepared according to established literature procedures. nih.govresearchgate.net This triphenylamine (B166846) derivative is then used in subsequent reactions, such as palladium-catalyzed coupling reactions, to build larger, conjugated molecular structures. nih.gov For example, it has been used as a replacement for N-phenyl-N-(4-vinylphenyl)aniline in the synthesis of bis(triphenylamine)benzodifuran chromophores. nih.govresearchgate.net

4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline

The compound 4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline is a key synthetic intermediate, particularly utilized as a building block in the construction of complex organic dyes for applications in materials science, such as dye-sensitized solar cells. rsc.orgresearchgate.netrsc.org Its structure incorporates a triarylamine core, which acts as an electron-donating group, and a boronic ester functional group, which is versatile for subsequent cross-coupling reactions.

The synthesis of this intermediate is often accomplished following established literature procedures. researchgate.netrsc.org A common synthetic route involves a Suzuki coupling reaction. For instance, diiodide precursors can be reacted with the boronic ester in the presence of a palladium catalyst. In a specific example, a diiodide compound (750 mg, 0.76 mmol) was dissolved in toluene (B28343) (30 mL) along with tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh3)4]) (176 mg, 0.15 mmol). rsc.org To this mixture, 4-(hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-(4,4,5,5,-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline (436 mg, 0.76 mmol) and a 2.0 M aqueous solution of sodium carbonate (Na2CO3) (1.9 mL, 3.82 mmol) were added. rsc.org The reaction was carried out at 100°C for 6 hours. rsc.org Following work-up and solvent evaporation, the product was purified by flash column chromatography. rsc.org This boronic ester serves as a crucial component for introducing the bulky, electron-rich bis(4-(hexyloxy)phenyl)amino moiety into target molecules. scispace.comresearchgate.net

Table 1: Synthesis of a Derivative Using the Subject Boronic Ester Intermediate rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Time |

| Diiodide (0.76 mmol) | 4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline (0.76 mmol) | [Pd(PPh3)4] (0.15 mmol) | Na2CO3 (2.0 M aq.) | Toluene | 100°C | 6 h |

Preparation of Supramolecular Complexes involving this compound derivatives

Derivatives of this compound are extensively used in the formation of supramolecular complexes, which are assemblies of molecules held together by non-covalent interactions. These interactions, primarily hydrogen bonding, drive the self-organization of molecules into ordered structures, such as liquid crystals.

A notable example of supramolecular assembly involves the formation of complexes between N-4-cyanobenzylidene-4-n-(hexyloxy)benzenamine, a Schiff base derived from this compound, and various 4-n-alkoxybenzoic acids. In these systems, a specific type of non-covalent interaction known as a cyano-hydrogen bond is pivotal.

Supramolecular liquid crystal complexes are formed via hydrogen-bonding interactions between the cyano group (-CN) of the Schiff base and the carboxylic acid group (-COOH) of the alkoxybenzoic acid. The formation of these complexes can be confirmed using various spectroscopic techniques, including FT-IR, which shows characteristic Fermi-bands for the hydrogen-bonded species. These complexes exhibit enantiotropic mesophases, meaning they display liquid crystalline properties upon both heating and cooling. The specific type of mesophase and its thermal stability are dependent on the length of the terminal alkoxy chains of the benzoic acid component.

Table 2: Mesomorphic Properties of Cyano-Hydrogen Bonded Complexes

| Schiff Base Component | Acid Component | Interaction Type | Observed Mesophases |

| N-4-cyanobenzylidene-4-n-(hexyloxy)benzenamine | 4-n-Alkoxybenzoic Acid | Cyano-Hydrogen Bonding (-CN···HOOC-) | Enantiotropic |

Another class of supramolecular structures is formed through hydrogen bonding between derivatives of this compound and nicotinate (B505614) compounds. Specifically, chair- and V-shaped supramolecular liquid crystalline complexes have been prepared through a 1:1 intermolecular hydrogen bonding interaction between 4-(4-(hexyloxy)phenylazo)methyl)phenyl nicotinate and a series of 4-alkoxybenzoic acids with varying chain lengths (n = 6 to 16).

The formation of these H-bonded complexes is confirmed by Fourier-transform infrared spectroscopy (FT-IR). The mesomorphic behavior, characterized by differential scanning calorimetry (DSC) and polarizing optical microscopy (POM), reveals that all these complexes exhibit an enantiotropic nematic phase. The unique nonlinear geometry of these complexes, described as V-shaped or chair-shaped, is a direct consequence of the specific hydrogen bonding interactions.

Cyano-Hydrogen Bonding Interactions with N-4-cyanobenzylidene-4-n-(hexyloxy)benzenamine

Formation of Polyimines from this compound

This compound serves as a monomer for the synthesis of imines and, by extension, polyimines (also known as poly-Schiff bases). The key reaction is the condensation between the primary amine group of this compound and an aldehyde, forming an imine (or Schiff base) linkage (-C=N-).

While the direct synthesis of high molecular weight polyimines from this compound is documented in the context of creating materials with specific thermal behaviors, more detailed research has focused on the formation of discrete imine compounds that represent the fundamental repeating unit of such polymers. researchgate.net For example, the reaction of this compound with 4-formylbenzoic acid in ethanol under reflux conditions yields 4-[(4-(hexyloxy)phenylimino)methyl]benzoic acid. nih.govmdpi.com This reaction proceeds with high yield and is a clean transformation. mdpi.com

Table 3: Synthesis of a Schiff Base from this compound mdpi.com

| Amine Component | Aldehyde Component | Solvent | Condition | Product |

| This compound (4.1 mmol) | 4-Formylbenzoic Acid (4.1 mmol) | Ethanol (10 mL) | Reflux, 2h | 4-[(4-(Hexyloxy)phenylimino)methyl]benzoic acid |

This imine-forming reaction is the foundational step for creating polyimines. By using a dialdehyde, such as terephthalaldehyde, with this compound, or a diamine with a suitable dialdehyde, a polymerization reaction can occur, leading to a polyimine chain. researchgate.net These polymers are often semicrystalline and are investigated for their thermal and mesomorphic properties. researchgate.net

Reaction Mechanism Elucidation and Kinetic Studies

Kinetic analysis of reactions involving this compound

The kinetic analysis of reactions involving this compound provides crucial insights into reaction mechanisms, transition states, and the factors influencing reaction rates. Such studies are fundamental to optimizing synthetic protocols and understanding the chemical behavior of this compound. Kinetic investigations typically involve monitoring the change in concentration of reactants or products over time to determine rate laws, rate constants, and activation parameters.

Electrophilic Substitution Reactions:

Aniline and its derivatives are known to undergo electrophilic substitution reactions, and the kinetics of these processes offer a quantitative measure of the activating effect of the amino group and its substituents. byjus.com The kinetics of the reaction between various substituted anilines and the powerful electrophile 4,6-dinitrobenzofuroxan (DNBF) have been studied in detail. cdnsciencepub.comrsc.org These studies reveal that the reaction proceeds via electrophilic substitution on the aniline ring to form a σ-adduct. cdnsciencepub.com For aniline itself, the reaction typically occurs at the 4-position. However, when the 4-position is substituted, as in this compound, the electrophilic attack is directed to the 2-position. cdnsciencepub.com

The reaction is generally found to be first-order with respect to the DNBF concentration. cdnsciencepub.com The observed rate constant, kobs, often shows a dependence on the concentration of the aniline derivative and the acidity of the medium. cdnsciencepub.com This suggests that the reaction likely involves the unprotonated form of the aniline as the reactive nucleophile. cdnsciencepub.com In acidic solutions, where the amine is largely protonated and thus deactivated, the reaction rate is significantly reduced.

Kinetic studies on analogous aniline derivatives provide a framework for understanding the reactivity of this compound. The rate constants for the formation of the carbon-bonded σ-adducts are influenced by the electronic properties of the substituents on the aniline ring. rsc.org

Isomerization Reactions of Derivatives:

Kinetic analysis is also vital in understanding the behavior of molecules derived from this compound. For instance, azobenzene (B91143) derivatives synthesized using this compound exhibit photoswitching properties, and the kinetics of their thermal cis-trans isomerization can be thoroughly investigated. rsc.orgrsc.org This reversible isomerization process is often found to follow first-order kinetics. rsc.orgrsc.org

The rate of thermal back relaxation from the cis to the more stable trans isomer can be monitored using techniques like UV-Vis spectroscopy. rsc.org The first-order rate constant (k) for this process can be determined by plotting ln[(A∞ - At)/(A∞ - A0)] against time, where A0, At, and A∞ are the absorbances at time zero, time t, and infinite time, respectively. rsc.org

Below is an example of kinetic data for the thermal cis-trans isomerization of an azobenzene derivative incorporating a structure similar to this compound.

| Compound | Rate Constant (k) (s-1) | Half-life (t1/2) (s) |

|---|---|---|

| SG11 | 1.2 x 10-4 | 5775 |

| SG12 | 1.5 x 10-4 | 4620 |

| SG13 | 2.0 x 10-4 | 3465 |

| SG14 | 2.5 x 10-4 | 2772 |

| SG15 | 3.0 x 10-4 | 2310 |

This table presents hypothetical kinetic data for illustrative purposes, based on findings for similar compounds in the literature to demonstrate how such data is typically reported. rsc.orgrsc.org

Computational Kinetic Studies:

In addition to experimental work, computational chemistry offers powerful tools for kinetic analysis. Studies on similar molecules, such as the reaction of 4-methyl aniline with hydroxyl radicals, utilize methods like Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory to calculate reaction rate coefficients. mdpi.com These computational approaches can elucidate complex reaction mechanisms, identify key intermediates and transition states, and predict how rate constants vary with temperature and pressure. mdpi.com

For the reaction of 4-methyl aniline with OH radicals, calculations have shown that the total rate coefficient can be expressed in the modified Arrhenius form, k(T) = A * Tn * exp(-Ea/RT). mdpi.com Such studies provide detailed tables of bimolecular rate constants across a range of temperatures and pressures, as well as branching ratios for different reaction pathways. mdpi.com

The following table illustrates the type of data generated from such a computational kinetic analysis for the analogous 4-methyl aniline + OH reaction.

| Temperature (K) | Rate Constant (k) at 760 Torr (cm3 molecule-1 s-1) |

|---|---|

| 300 | 2.16 x 10-11 |

| 500 | 9.80 x 10-12 |

| 1000 | 1.25 x 10-11 |

| 1500 | 2.00 x 10-11 |

| 2000 | 2.73 x 10-11 |

This table shows calculated rate constants for the reaction of 4-methyl aniline with OH radicals at a pressure of 760 Torr, demonstrating the detailed kinetic information that can be obtained through computational studies. mdpi.com A similar approach could be applied to reactions of this compound.

These examples underscore the importance of kinetic analysis in characterizing the reactivity of this compound and its derivatives. By combining experimental measurements and computational modeling, a comprehensive understanding of the factors that govern the speed and outcome of its chemical transformations can be achieved.

Computational Chemistry and Theoretical Investigations of 4 Hexyloxy Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular and electronic properties of compounds. researchgate.net For derivatives of 4-(hexyloxy)aniline, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-31G or 6-311G, are performed to optimize molecular geometries and predict various parameters. nih.govrsc.orgmdpi.com

DFT calculations are crucial for determining the most stable three-dimensional structure of a molecule by finding the lowest energy conformation. nih.gov For molecules containing the this compound unit, theoretical calculations often reveal non-coplanar structures. researchgate.netbohrium.com

The electronic properties of a molecule, such as its charge distribution and orbital energies, are fundamental to its reactivity and optical characteristics.

For example, in a series of N-benzylidene-4-(hexyloxy)aniline derivatives, the introduction of a lateral nitro (NO2) group was found to dramatically increase the calculated dipole moment. The dipole moment for N-4-fluorobenzylidene-4-(hexyloxy)benzenamine was 3.43 Debye, whereas for the laterally NO2-substituted version, it increased to 8.31 Debye. mdpi.com Similarly, for (E)-4-(hexyloxy)-N-(4-(trifluoromethyl)benzylidene)aniline, the calculated dipole moment was significantly influenced by the position of the trifluoromethyl group. nih.gov These findings highlight that while the this compound fragment contributes a base polarity, other electron-withdrawing or donating groups play a dominant role in determining the final dipole moment of the molecule. semanticscholar.org

Polarizability describes the tendency of a molecule's electron cloud to be distorted by an external electric field, a key parameter for predicting non-linear optical (NLO) properties. acs.org Theoretical studies on liquid crystalline molecules containing the this compound moiety consistently show that polarizability increases with the size of the molecule, particularly with the elongation of alkyl chains. nih.govmdpi.com

In a study of fluorinated azomethine derivatives, compounds with longer alkyl chains, such as the one derived from this compound, exhibited higher polarizability. nih.gov The polarizability of a material is directly related to the modification of the molecular system's electron cloud in the presence of a charge. nih.gov The anisotropy of polarizability, which is the difference in polarizability along different molecular axes, is a critical factor for liquid crystal behavior and can be effectively calculated using DFT. acs.orgresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and electronic excitation properties. mdpi.comsciencepublishinggroup.com

In computational studies on various derivatives of this compound, the HOMO-LUMO gap is a key focus. For a series of Schiff bases, it was found that the terminal alkoxy groups, such as the hexyloxy group, had little effect on the HOMO energies but did lower the LUMO energies. jcsp.org.pk In more complex structures, like 1,4-bis(4-(hexyloxy)phenyl)-3,6-di(thiophen-2-yl)pyrrolo-[3,2-b]pyrrole-2,5(1H,4H)-dione, the HOMO and HOMO-1 densities were found to be distributed over the entire molecule, including the hexyloxy-phenyl groups. In contrast, the LUMO was primarily localized on the central isoDPP core. This distribution is crucial for understanding charge transfer characteristics within the molecule.

Table 1: Calculated Frontier Molecular Orbital Energies for a Derivative of this compound

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| (E)-4-(hexyloxy)-N-(4-(benzyloxy)benzylidene)aniline | B3LYP/6-31+G(d,p) | -5.155 | -1.190 | 3.965 |

Data sourced from a study on (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline derivatives. The values presented are for the derivative where the alkyloxy chain has 6 carbons (hexyloxy). semanticscholar.org

DFT calculations can be used to predict thermodynamic parameters such as zero-point energy, enthalpy, and entropy, which provide insights into the stability of different molecular conformations. nih.govrsc.org For series of compounds containing the this compound moiety, it has been consistently shown that the calculated thermodynamic parameters and zero-point energy increase as the length of the attached alkyl chain increases. nih.govmdpi.com

This trend suggests that longer nonpolar moieties contribute to higher thermal stability. nih.govmdpi.com In studies of supramolecular H-bonded complexes, DFT calculations revealed that as the length of the alkoxy chain of the acid component increases, the predicted total thermal energy of the complex also increases. rsc.orgmdpi.com These theoretical findings correlate well with experimental observations from techniques like thermogravimetric analysis (TGA). semanticscholar.org

Table 2: Calculated Thermodynamic Parameters for a Derivative of this compound

| Compound | Method/Basis Set | Zero-Point Energy (kcal/mol) | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |

| (E)-4-(hexyloxy)-N-(4-(trifluoromethyl)benzylidene)aniline | B3LYP/6-311G(d,p) | 269.83 | 284.81 | 227.17 |

Data sourced from a study on (E)-4-(alkyloxy)-N-{(trifluoromethyl)benzylidene}aniline derivatives. The values presented are for the derivative where the alkyloxy chain has 6 carbons (hexyloxy). nih.gov

Electronic Structure Analysis

Polarizability and Optical Anisotropy

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations and theoretical studies provide significant insights into the behavior of this compound at the molecular level. These computational methods allow for the exploration of intermolecular forces, self-assembly mechanisms, and conformational preferences that govern the material's bulk properties.

The self-assembly of this compound molecules is a complex process driven by a combination of specific and non-specific intermolecular interactions. researchgate.net In the solid state, these interactions dictate the crystal packing, which often involves a head-to-head and tail-to-tail arrangement. researchgate.net The interplay between hydrogen bonding, π-stacking, and van der Waals forces is crucial for the formation of ordered supramolecular structures. nih.govfrontiersin.org

In derivatives of this compound, such as Diallyl 5-[(4-hexyloxyphenyl)iminomethyl]-m-phenylene dicarbonate, weak C—H⋯O contacts involving the hexyloxy group play a role in molecular association. nih.gov Computational and crystallographic data show that these interactions can lead to the formation of centrosymmetric dimers. nih.gov The hydrogen atoms on the benzene (B151609) ring or the alkyl chain can form weak bonds with the ether oxygen of the hexyloxy group on an adjacent molecule, contributing to the formation of layered structures. nih.gov

Aromatic π⋯π stacking is another significant non-covalent interaction that directs the self-assembly of molecules containing this compound. In a closely related imine derivative, these interactions occur between the benzene rings of neighboring layers. nih.gov The separation distance between the centroid of the benzene ring bearing the hexyloxy group and the centroid of a benzene ring in an adjacent layer has been measured to be 3.895 (1) Å. nih.gov This type of interaction is critical for the close packing of molecular layers in the crystal structure. nih.gov

| Interaction Type | Description | Participating Groups | Typical Distance (Å) | Reference |

|---|---|---|---|---|

| N—H⋯N Hydrogen Bond | Weak hydrogen bond between amine groups. | -NH₂ (donor) and -NH₂ (acceptor) | Not Specified | researchgate.net |

| N—H⋯O Hydrogen Bond | Weak hydrogen bond between the amine and ether oxygen. | -NH₂ (donor) and -O- (hexyloxy) | Not Specified | researchgate.net |

| C—H⋯O(hexyl) Contact | Weak interaction forming centrosymmetric dimers in derivatives. | Aromatic C-H (donor) and -O- (hexyloxy) | Not Specified | nih.gov |

| π⋯π Interaction | Stacking between benzene rings of adjacent molecular layers in derivatives. | Benzene Ring ↔ Benzene Ring | ~3.895 | nih.gov |

Van der Waals forces, particularly those involving the flexible hexyloxy chains, are fundamental to the molecular packing and phase behavior of this compound and its derivatives. researchgate.net As the length of the alkyl chain increases in related compounds, the van der Waals interactions become stronger, which can enhance the stability of more ordered phases like smectic mesophases in liquid crystals. nih.govfrontiersin.org The aggregation of these alkyl chains due to van der Waals forces is a key factor in the formation of layered and other supramolecular assemblies. nih.gov The adoption of an extended chain conformation maximizes these stabilizing interactions. researchgate.net

The hexyloxy chain is a defining feature of the this compound molecule, granting it significant conformational flexibility. The presence of six rotatable single bonds within the C₆H₁₃O- group allows the chain to adopt numerous conformations in solution or the gas phase. alfa-chemistry.com

However, in the solid state, this flexibility is often constrained by the demands of efficient crystal packing. nih.gov In the crystal structure of a derivative, the hexyloxy chain is observed to be well-ordered and adopts the common all-trans extended conformation. nih.gov This linear, zig-zag arrangement is energetically favorable as it minimizes steric hindrance and maximizes van der Waals contacts between adjacent chains. researchgate.net This contrasts with other, more complex substituents on the same molecule that can exhibit significant rotational disorder. nih.gov

| Property | Finding | Implication | Reference |

|---|---|---|---|

| Rotatable Bonds | The molecule possesses 6 rotatable bonds in its structure. | High degree of potential conformational flexibility, particularly in the hexyloxy tail. | alfa-chemistry.com |

| Solid-State Conformation | In a crystalline derivative, the hexyloxy chain adopts an ordered, all-trans extended conformation. | Packing forces in the crystal favor a linear, energetically stable arrangement to maximize intermolecular interactions. | nih.gov |

Intermolecular Interactions and Self-Assembly

π⋯π interactions between benzene rings

Structure-Property Relationship Modeling and Prediction

Structure-property relationship modeling for this compound and its derivatives aims to connect specific molecular features—such as geometry, electronic distribution, and intermolecular forces—with macroscopic material properties like mesomorphic (liquid crystalline) behavior. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models, for instance, are developed for aniline (B41778) derivatives to predict properties based on calculated molecular descriptors. nih.govnih.gov

Key molecular features influencing mesomorphism include:

Molecular Geometry: DFT calculations are used to determine the most stable molecular geometries. mdpi.com For liquid crystal behavior, a generally linear or rod-like shape is favorable. The planarity of the molecular core, including the benzene rings and any linking groups (like imines in Schiff bases), significantly affects molecular packing and, consequently, mesophase stability. nih.gov Deviations from planarity, such as twist angles between aromatic rings, can disrupt the ordered packing required for mesophase formation. nih.gov

Intermolecular Interactions: The formation of mesophases is a direct result of anisotropic intermolecular interactions. For derivatives of this compound, these are primarily dipole-dipole interactions and dispersion forces. Computational models can map the molecular electrostatic potential (MEP) to identify regions of positive and negative charge, predicting how molecules will align with each other in a condensed phase. mdpi.com

Research on Schiff base derivatives of this compound illustrates these correlations. For instance, in a series of (E)-4-(alkoxy)-N-(4-(methylthio)benzylidene)aniline compounds, DFT calculations were used to correlate computed parameters with experimentally observed mesomorphic behavior. mdpi.com The study found that while the hexyloxy derivative (I6) showed a nematic phase, a much longer chain derivative (I16) was non-mesomorphic, highlighting the delicate balance of molecular structure and intermolecular forces. mdpi.com

| Compound (n) | Dipole Moment (Debye) | Polarizability (a.u.) | Observed Mesophase |

|---|---|---|---|

| I6 (Hexyloxy) | 2.78 | 294.05 | Nematic (Monotropic) |

| I8 (Octyloxy) | 2.84 | 327.05 | Nematic (Monotropic) |

| I16 (Hexadecyloxy) | 3.07 | 458.94 | Non-mesomorphic |

The length of the terminal alkoxy chain is a well-established modulator of liquid crystalline properties. sapub.org In homologous series of 4-alkoxyaniline derivatives, systematically changing the chain length (e.g., from methoxy (B1213986) to decyloxy) allows for a detailed study of its influence. The hexyloxy group often represents a transitional point in the behavior of these series.

Mesophase Type and Stability: Increasing the alkyl chain length generally promotes the formation of more ordered smectic phases over nematic phases. researchgate.netresearchgate.net Shorter chains tend to favor the nematic phase, while longer chains provide stronger side-to-side intermolecular attractions, stabilizing layered smectic structures. researchgate.net The elongation of the alkyl chain can also destabilize the nematic phase. researchgate.netresearchgate.net For example, in the 4-hexyloxybenzylidene-4'-alkyloxyanilines series, the nematic phase is common, but smectic phases like Smectic C and Smectic I also appear and their stability is dependent on chain length. tandfonline.com

Transition Temperatures: The clearing temperature (the transition from a liquid crystal phase to the isotropic liquid phase) is a measure of the thermal stability of the mesophase. The relationship between chain length and clearing temperature often shows an "odd-even" effect, where compounds with an even number of atoms in the alkoxy chain have higher clearing temperatures than their odd-numbered neighbors. tandfonline.com As the chain length increases significantly, the clearing temperature tends to decrease due to the dilution of the rigid, mesogenic core by the flexible chains. frontiersin.org

Entropy of Transition: Computational and experimental studies on the entropy changes (ΔS) at phase transitions provide insight into the degree of ordering. The entropy of the nematic-to-isotropic transition often increases with the length of the alkyl chain, reflecting a greater loss of order upon moving to the isotropic state. researchgate.net

Studies on various homologous series containing an aniline moiety demonstrate these principles. For example, in a series of N-(-4-ethyloxybenzylidene)-4ʹ-alkoxyanilines, the compound with the decyloxy chain (m=10) was the first to exhibit a smectic-C phase in addition to the nematic phase seen in shorter-chain members like the hexyloxy derivative. researchgate.net

| Compound (m) | Cr-N/Sm | SmC-N | SmC-I | N-I |

|---|---|---|---|---|

| 4 | 69.8 | - | - | 114.5 |

| 6 | 76.0 | - | - | 117.8 |

| 7 | 72.9 | - | - | 115.6 |

| 8 | 71.1 | 96.8 | - | 116.5 |

| 9 | 74.2 | 102.5 | - | 114.8 |

| 10 | 74.5 | - | 106.1 | 114.5 |

Note: Cr = Crystal, N = Nematic, Sm = Smectic, SmC = Smectic C, I = Isotropic. A '-' indicates the phase transition is not observed.

Material Science Applications of 4 Hexyloxy Aniline Derivatives

Liquid Crystalline Materials

Liquid crystals (LCs) possess properties of both liquids and solids, exhibiting fluidity while maintaining a degree of molecular order. researchgate.net The incorporation of 4-(hexyloxy)aniline into molecular structures is a common strategy for designing thermotropic liquid crystals, where phase transitions are induced by temperature changes. These materials are characterized by specific optical and electrical properties that are dependent on the alignment of their molecules.

The nematic phase is the simplest of the liquid crystal phases, characterized by long-range orientational order of the molecules, but no positional order. Derivatives of this compound have been shown to exhibit nematic behavior, often as part of a larger molecular structure that includes other aromatic rings and linking groups. mdpi.com

N-benzylideneaniline, or Schiff base, derivatives are a well-established class of liquid crystals. tandfonline.com When combined with a this compound unit, these compounds often exhibit rich mesomorphic behavior, including nematic phases. scientific.net The N,N'-(1,4-phenylene bis(methanylylidene))bis(this compound) compound, for example, displays both smectic and nematic mesophases at temperatures between 157°C and 174°C. scientific.net The characteristic textures of these phases are readily observable using polarized optical microscopy. scientific.net

The general structure of these N-benzylideneaniline derivatives allows for systematic studies on how modifications to the molecular structure, such as the length of the alkoxy chain, affect the liquid crystalline properties. tandfonline.comajrconline.org For example, in the homologous series of 4-hexyloxybenzylidene-4'-alkyloxyanilines, the nematic phase is a common feature, alongside various smectic phases. tandfonline.com

| Compound | Mesophases Observed | Transition Temperatures (°C) | Reference |

|---|---|---|---|

| N,N'-(1,4-phenylene bis(methanylylidene))bis(this compound) | Smectic, Nematic | 157 and 174 | scientific.net |

| (E)-4-(hexyloxy)-N-(4-(methylthio)benzylidene)aniline | Nematic (monotropic) | Not specified | mdpi.com |

Smectic liquid crystals exhibit a higher degree of order than nematic liquid crystals, with molecules arranged in layers. Within these layers, the molecules can have different degrees of orientational and positional order, leading to a variety of smectic phases (e.g., Smectic A, Smectic C, Smectic B, etc.). researchgate.net Derivatives of this compound are frequently found in compounds that exhibit smectic polymorphism. tandfonline.com

The Smectic A (SmA) phase is characterized by molecules aligned perpendicular to the layer planes with no in-plane positional order. semanticscholar.org The Smectic G (SmG) phase is a more ordered tilted smectic phase. The homologous series of 4-nonyloxybenzylidene-4′-alkyloxyanilines, which are structurally related to this compound derivatives, have been shown to exhibit a rich variety of smectic phases including SmA and SmG. researchgate.net The presence and stability of these phases are highly dependent on the length of the terminal alkyl chains. researchgate.net In another example, non-symmetrical Schiff bases prepared from p-alkyloxy aniline (B41778) derivatives, including the hexyloxy analog, and 4-phenylpyridine-4′-carbaldehyde, displayed both Smectic A and Smectic B phases. mdpi.com

The introduction of flexible alkylene spacers into the molecular structure of liquid crystals can have a profound effect on their mesomorphic properties, including the stability of smectic phases. This is particularly evident in liquid crystal dimers, which consist of two mesogenic units linked by a flexible spacer. semanticscholar.org

A well-known phenomenon is the "odd-even" effect, where the phase transition temperatures and the types of mesophases observed alternate as the number of carbon atoms in the alkylene spacer changes from odd to even. ajrconline.org Even-membered dimers tend to have a more linear shape, which can favor the formation of certain smectic phases, while odd-membered dimers are more bent. semanticscholar.org This difference in molecular geometry can lead to different packing arrangements and, consequently, different smectic phases. For instance, in a series of S-shaped liquid crystal oligomers, those with an even number of carbons in the inner spacer exhibited nematic and smectic A phases, while those with an odd number were predominantly smectogenic. researchgate.net

| Compound Series | Spacer Length (n) | Observed Mesophases | Key Finding | Reference |

|---|---|---|---|---|

| S-shaped liquid crystal oligomers | Even (4, 6, 8) | Nematic, Smectic A | Odd-even effect on mesophase type and stability. | researchgate.net |

| Odd (5, 7, 9) | Predominantly Smectic | |||

| 4-(alkyloxy)-N-(4-(heptyloxybenzylidene)aniline | Even | Higher transition temperatures for even-numbered chains. | Odd-even effect observed in transition temperatures. | ajrconline.org |

| Odd |

Cholesteric liquid crystals, also known as chiral nematic liquid crystals, are formed by chiral molecules or by doping a nematic liquid crystal with a chiral agent. The molecules in a cholesteric phase are arranged in a helical structure.

While this compound itself is not chiral, it can be a component of chiral liquid crystals. For example, chiral dopants such as (S)-2-octyl 4-[4-(hexyloxybenzoyloxy)]benzoate (S811) and its (R)-enantiomer have been used to induce a cholesteric phase in a nematic host. rsc.org These dopants contain a hexyloxy group, demonstrating the utility of this functional group in the design of chiral liquid crystal materials. Furthermore, a homologous series of cholesteryl 4-n-alkoxy-3-methoxybenzoates, including the hexyloxy derivative, were synthesized and shown to exhibit a cholesteric-nematic phase. tandfonline.com

Smectic A (SmA) and Smectic G (SmG) phases

Mesophase Characterization Techniques

The liquid crystalline behavior of materials derived from this compound is a key area of research. These materials can exhibit various states of matter, known as mesophases, which are intermediate between the crystalline solid and the isotropic liquid phase. The identification and characterization of these mesophases are crucial for their application and are typically performed using a combination of complementary analytical techniques. researchgate.netscientific.net

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to identify the phase transitions of liquid crystalline materials. By precisely measuring the heat flow into or out of a sample as a function of temperature, DSC can detect the temperatures at which phase transitions occur and quantify the enthalpy changes (ΔH) associated with them. researchgate.net

In the study of this compound derivatives, DSC thermograms reveal distinct peaks corresponding to transitions such as crystal-to-smectic, smectic-to-nematic, and nematic-to-isotropic liquid. For instance, in a homologous series of 4-hexyloxybenzylidene-4'-alkyloxyanilines, DSC was used to determine the exact temperatures for the transitions between nematic (N), smectic A (SmA), smectic C (SmC), and smectic I (SmI) phases. tandfonline.comtandfonline.com Similarly, for the compound N,N'-(1,4-phenylene bis (methanylylidene)) bis (4-(hexyloxy) aniline), DSC analysis confirmed the phase transitions observed by microscopy. researchgate.netscientific.net In another example, a supramolecular complex, 4-[(4-(hexyloxy)phenylimino)methyl]benzoic acid, was shown by DSC to exhibit a broad smectic A phase and a narrow nematic phase upon heating. mdpi.com

The data obtained from DSC is critical for constructing phase diagrams and understanding the thermal stability and mesomorphic range of these materials. tandfonline.comresearchgate.net

Table 1: Phase Transition Temperatures and Enthalpies for Selected this compound Derivatives Determined by DSC Data sourced from multiple studies. tandfonline.commdpi.com

| Compound/Derivative Series | Transition | Temperature (°C) | Enthalpy (kJ/mol) | Citation |

|---|---|---|---|---|

| 4-Hexyloxybenzylidene-4'-butylaniline | Cr → N | 65.2 | 26.6 | tandfonline.com |

| N → I | 77.8 | 0.49 | tandfonline.com | |

| 4-Hexyloxybenzylidene-4'-pentylaniline | Cr → SmC | 60.5 | 29.5 | tandfonline.com |

| SmC → N | 75.8 | 1.12 | tandfonline.com | |

| N → I | 86.8 | 0.51 | tandfonline.com | |

| 4-Hexyloxybenzylidene-4'-hexylaniline | Cr → SmI | 62.5 | 22.1 | tandfonline.com |

| SmI → SmC | 69.5 | 3.5 | tandfonline.com | |

| SmC → N | 87.5 | 1.25 | tandfonline.com | |

| N → I | 90.5 | 0.53 | tandfonline.com | |

| 4-[(4-(hexyloxy)phenylimino)methyl]benzoic acid (Heating) | Cr → SmA | 189.8 | - | mdpi.com |

| SmA → N | 257.4 | - | mdpi.com |

Polarized Optical Microscopy (POM) is an indispensable visual technique for identifying liquid crystal mesophases. When a liquid crystalline sample is placed between two crossed polarizers on a hot stage, its anisotropic nature causes it to be birefringent, meaning it can rotate the plane of polarized light. researchgate.netscientific.net This results in the appearance of unique optical textures that are characteristic of specific mesophase structures.

For derivatives of this compound, POM is used in conjunction with DSC to confirm phase transitions and identify the type of mesophase. researchgate.netrsc.org As the temperature of the sample is controlled by a hot stage, changes in the observed textures signify a phase transition. Schlieren textures are typical for nematic phases, while focal-conic or fan-shaped textures are characteristic of various smectic phases (e.g., SmA, SmC). mdpi.com For example, studies on 4-hexyloxybenzylidene-4'-alkyloxyanilines used POM to detect nematic, smectic A, smectic C, and smectic I phases based on their characteristic textures. tandfonline.comtandfonline.com In the case of N,N'-(1,4-phenylene bis (methanylylidene)) bis (4-(hexyloxy) aniline), POM images revealed the typical birefringence and anisotropic textures of smectic and nematic mesophases. researchgate.netscientific.net

X-ray Diffraction (XRD) is a powerful, non-destructive technique that provides definitive information about the structural arrangement of molecules within a material, making it crucial for the unambiguous identification of liquid crystal phases. numberanalytics.com The technique is based on Bragg's Law, which relates the wavelength of incident X-rays, the angle of diffraction, and the spacing between crystal lattice planes. numberanalytics.com

In the context of this compound-based liquid crystals, XRD helps to distinguish between different smectic phases, which can sometimes present similar optical textures in POM. capes.gov.br XRD measurements can determine the smectic layer spacing (d-spacing). By comparing this experimental layer spacing to the calculated molecular length, one can identify the phase. For example:

In a smectic A (SmA) phase, the molecules are arranged in layers and are, on average, perpendicular to the layer planes, so the layer spacing is close to the molecular length.

In a smectic C (SmC) phase, the molecules are tilted within the layers, resulting in a layer spacing that is significantly shorter than the molecular length.

XRD has been used to confirm the presence of various mesophases in series of 4-alkyloxybenzylidene-4′-alkyloxyanilines. researchgate.net This technique is essential for confirming the induction of new phases, such as the smectic F phase, in mixtures of these compounds, which could not be identified by POM alone. tandfonline.com

Polarized Optical Microscopy (POM)

Organic Electronic Materials and Devices

The structural characteristics of this compound, particularly its electron-donating nature and the ability to functionalize it into larger conjugated systems, make its derivatives suitable for applications in organic electronics. These materials are explored for their charge-transporting properties in devices like OLEDs.

Organic Light-Emitting Diodes (OLEDs) are solid-state devices that generate light from a thin film of an organic compound in response to an electric current. northwestern.edu The performance of an OLED is highly dependent on the charge injection and transport properties of the materials used. Derivatives of this compound have been incorporated into molecules designed for use in OLEDs. smolecule.com

Hole Transporting Materials (HTMs) are a critical component in various optoelectronic devices, including perovskite solar cells and OLEDs, where they selectively extract and transport holes. nih.govresearchgate.net The this compound framework is a valuable building block for synthesizing advanced HTMs.

Researchers have synthesized star-shaped and carbazole-based HTMs by reacting 4-(hexyloxy)-N-(4-methoxyphenyl)aniline with core structures like 3,6-dibromo-9-tosyl-9H-carbazole. rsc.orggoogle.com The inclusion of the this compound group serves multiple purposes:

It acts as an electron-donating group, which helps to raise the Highest Occupied Molecular Orbital (HOMO) energy level of the material for better energy level alignment with the perovskite or emissive layer.

The flexible hexyloxy chains improve the solubility of the final molecule in common organic solvents, which is crucial for device fabrication via solution-based methods like spin-coating.

The bulky nature of the resulting structure can help prevent molecular aggregation, promoting the formation of smooth, amorphous films.

These properties contribute to efficient hole extraction and transport, leading to high-performance solar cells and other electronic devices. researchgate.netrsc.org

Dye-Sensitized Photochemical Hydrogen Generation

Polymer Chemistry

This compound is a key starting material for the synthesis of polymerizable monomers, particularly those intended for liquid-crystalline polymers. One synthetic route involves the condensation of this compound with a functionalized aldehyde. For instance, a Y-shaped imine derivative bearing allyl carbonate functionalities, Diallyl 5-[(4-hexyloxyphenyl)iminomethyl]-m-phenylene dicarbonate, was synthesized with the goal of creating a mesogenic (liquid-crystal forming) polymerizable material. nih.gov This was achieved by first functionalizing 3,5-dihydroxybenzaldehyde (B42069) with allylchloroformate, followed by a condensation reaction with this compound to form the Schiff base. nih.gov

Another example is the synthesis of the methacrylate (B99206) monomer 4-(6-methacryloyloxy hexyloxy)-N-(5-nitro-2-thienylmethylene)aniline. capes.gov.br This monomer, containing a polymerizable methacrylate group, was subsequently polymerized using a free-radical process. capes.gov.br

Derivatives of this compound are incorporated as mesogenic (liquid-crystal forming) units into the side chains of polymers, creating side-chain liquid-crystalline copolymers (SCLCPs). The self-organizing properties of these mesogenic side-chains can impart liquid-crystalline phases (e.g., nematic or smectic) to the polymer. scispace.com

Research has explored the synthesis of SCLCPs containing electron-donating and electron-accepting mesogenic groups to create materials with specific electronic properties. acs.org For example, anilines derived from nitrobenzenes can be polymerized to form SCLCPs. scispace.com The transitional properties and the stability of the resulting liquid crystal phases, such as the twist-bend nematic (NTB) phase, are highly dependent on the molecular structure, including the length of flexible spacers like the hexyloxy group. tandfonline.com Increasing the spacer length from a butyloxy to a hexyloxy group has been shown to increase both the twist-bend nematic–nematic transition temperature (TNTBN) and the nematic–isotropic transition temperature (TNI). tandfonline.com

Synthesis of Polymerizable Monomers

Dye and Pigment Industry

This compound serves as a crucial intermediate in the synthesis of a wide range of dyes and pigments. Its chemical structure allows it to be readily incorporated into larger chromophore systems. For example, it is used in the synthesis of azobenzene (B91143) dyes through coupling reactions. rsc.org Specifically, (E)-4-[4-(4-hexyloxy)phenylazo]benzoic acid, a key intermediate for various benzamide (B126) dyes, is prepared from this compound. rsc.org

It is also used to create Schiff base liquid crystals by reacting with aldehydes like 4-(methylthio)benzaldehyde. mdpi.com In the field of high-performance dyes for solar cells, phenothiazine-based dyes have been synthesized containing a linear, electron-rich (4-hexyloxy)phenyl group to extend the π-conjugation of the chromophore, thereby enhancing device performance. researchgate.net Additionally, complex indigo-based dyes have been prepared using palladium-catalyzed coupling reactions with building blocks that incorporate bis[4-(hexyloxy)phenyl]amino groups, demonstrating the versatility of the aniline derivative in advanced dye synthesis. researchgate.net

| Dye/Pigment Class | Intermediate/Derivative Structure | Application/Significance |

|---|---|---|

| Azobenzene Dyes | (E)-4-[4-(4-hexyloxy)phenylazo]benzoic acid | Forms the core structure for various benzamide-based dyes with photoswitching properties. rsc.org |

| Phenothiazine Dyes | (4-hexyloxy)phenyl group at C(7) of phenothiazine | Extends π-conjugation in dyes for dye-sensitized solar cells (DSSCs). researchgate.net |

| Indigo Dyes | bis[4-(hexyloxy)phenyl]amino group | Used as a donor group in D–A-π–A green dyes for potential DSSC applications. researchgate.net |

| Schiff Base Liquid Crystals | (E)-4-(hexyloxy)-N-(4-(methylthio)benzylidene)aniline | Forms mesogenic compounds for liquid crystal displays. mdpi.com |

Advanced Spectroscopic Characterization and Analytical Method Development for 4 Hexyloxy Aniline

Spectroscopic Techniques for Structural Elucidation

Modern spectroscopy offers a powerful toolkit for the detailed analysis of molecular structures. Techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for characterizing 4-(hexyloxy)aniline.

FT-IR spectroscopy is instrumental in identifying the functional groups present in this compound by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound reveals several characteristic absorption bands. The presence of an N-H bond in the aniline (B41778) moiety is confirmed by a band at approximately 3325 cm⁻¹. rsc.org Aliphatic C-H stretching vibrations from the hexyloxy chain are observed in the range of 2856-2961 cm⁻¹. rsc.org Aromatic C-H stretching is indicated by a peak around 3045 cm⁻¹. rsc.org Furthermore, characteristic peaks for C=C aromatic ring stretching appear around 1449-1659 cm⁻¹, while the C-O-C ether linkage shows strong absorptions. rsc.org

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3325 | N-H (Aniline) | Stretching |

| 3045 | C-H (Aromatic) | Stretching |

| 2961, 2924, 2856 | C-H (Aliphatic) | Stretching |

| 1659, 1489, 1449 | C=C (Aromatic) | Stretching |

| 1529, 1361 | C-O-C (Ether) | Stretching |

Data sourced from RSC Advances. rsc.org

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of their nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The aromatic protons on the benzene (B151609) ring typically appear as doublets in the range of δ 6.98-7.88 ppm. actachemicamalaysia.com The triplet at approximately 4.03 ppm is characteristic of the two protons of the methylene (B1212753) group (-OCH₂-) directly attached to the oxygen atom. actachemicamalaysia.com The adjacent methylene protons in the hexyl chain resonate as a multiplet around 1.81 ppm. actachemicamalaysia.com The subsequent methylene groups of the hexyl chain appear as multiplets in the region of δ 1.34-1.48 ppm. actachemicamalaysia.com Finally, the terminal methyl group (-CH₃) of the hexyl chain is observed as a triplet at approximately 0.92 ppm. actachemicamalaysia.com

Table 2: ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 7.88 | d | 2H | Aromatic |

| 7.81 | d | 2H | Aromatic |

| 7.46 | d | 2H | Aromatic |

| 6.98 | d | 2H | Aromatic |

| 4.03 | t | 2H | -OCH₂- |

| 1.81 | m | 2H | -OCH₂CH ₂- |

| 1.48 | m | 2H | -CH₂CH ₂CH₂- |

| 1.34 | m | 4H | -(CH₂)₂- |

| 0.92 | t | 3H | -CH₃ |

Data sourced from a study on azobenzene (B91143) liquid crystals. actachemicamalaysia.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The carbon atoms of the aromatic ring typically resonate in the range of δ 115-162 ppm. actachemicamalaysia.com Specifically, the carbon attached to the oxygen (C-O) appears around 162 ppm, while the carbons adjacent to the amino group and within the aromatic ring show signals at approximately 115, 124, 125, and 129 ppm. actachemicamalaysia.com The carbon of the methylene group directly bonded to the oxygen (-OCH₂) is found at about 68 ppm. actachemicamalaysia.com The carbons of the hexyl chain appear in the upfield region, with signals at approximately 32, 29, 26, and 23 ppm, and the terminal methyl carbon resonates at around 14 ppm. actachemicamalaysia.com

Table 3: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 162 | C-O (Aromatic) |

| 151 | C-N (Aromatic) |

| 129, 125, 124, 115 | CH (Aromatic) |

| 68 | -OCH₂- |

| 32 | -OCH₂C H₂- |

| 29 | -CH₂C H₂CH₂- |

| 26 | -CH₂C H₂CH₃ |

| 23 | -C H₂CH₃ |

| 14 | -CH₃ |

Data sourced from a study on azobenzene liquid crystals. actachemicamalaysia.com

Temperature gradient NMR studies can provide insights into intermolecular interactions, such as hydrogen bonding. In studies of complexes involving similar structures, increasing the temperature of a solution in a solvent like DMSO can lead to a shift in the resonance of protons involved in hydrogen bonding, such as the O-H group of a carboxylic acid, to a higher magnetic field, along with a decrease in signal intensity. nih.gov This indicates the disruption of hydrogen bonds at higher temperatures. nih.gov While specific temperature gradient NMR data for pure this compound is not extensively detailed in the provided context, this technique is valuable for studying its interactions with other molecules. nih.govfrontiersin.org

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In electron ionization mass spectrometry, the spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Further fragmentation patterns can provide structural information. For instance, a related compound, 4-(hexadecyloxy)aniline, shows a clear molecular ion peak in its mass spectrum, and similar fragmentation behavior would be expected for this compound, confirming its molecular formula of C₁₂H₁₉NO. nist.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition. rsc.org

Mass Spectrometry (MS)

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique instrumental in the analysis of molecules, including derivatives of this compound. shimadzu.com This method is particularly useful for determining the molecular weight of compounds and characterizing complex structures.

In the context of this compound derivatives, MALDI-TOF MS has been employed to characterize chitooligosaccharide-2,5-anhydro-D-mannofuranose linked with this compound. The analysis confirmed the structure of the resulting derivative, which is composed of a mixture of oligomers. mdpi.com Specifically, a major peak was observed at m/z 1650.5, which was attributed to the sodium adduct of the chitooligosaccharide derivative [HO-(GlcN)8-C18H28NO4Na]+. mdpi.com This finding was crucial in verifying the successful functionalization of the chitooligosaccharide with the this compound moiety. mdpi.com

The technique has also been noted as a valuable tool for the characterization of other complex aniline derivatives, such as 4-Bromo-N,N-bis(4-(hexyloxy)phenyl)aniline, often used in combination with High-Resolution Mass Spectrometry (HRMS) to confirm molecular structures.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing empirical evidence for its chemical formula. This method is critical for verifying the purity and stoichiometry of synthesized compounds like this compound and its derivatives.

For instance, the purity of N,N'-(1,4-phenylene bis (methanylylidene)) bis (4-(hexyloxy) aniline) was determined to be 99.9% through elemental analysis. researchgate.net Similarly, the elemental composition of various Schiff's base compounds derived from this compound has been confirmed using this technique, alongside spectroscopic methods, to elucidate their molecular structures. ajrconline.org In the synthesis of more complex molecules, such as those used in organic solar cells, elemental analysis provides the final confirmation of the product's composition. For example, the calculated and found percentages for Carbon, Hydrogen, Nitrogen, and Sulfur in a complex derivative were closely matched, validating the synthesis.

The following table provides a summary of the elemental composition of this compound (C₁₂H₁₉NO).

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 12 | 144.132 | 74.56% |

| Hydrogen | H | 1.008 | 19 | 19.152 | 9.91% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.25% |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.28% |

| Total | 193.29 | 100.00% |

Note: The data in this table is calculated based on the molecular formula of this compound and standard atomic weights. It serves as a theoretical reference for experimental elemental analysis.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for the separation, identification, and purification of this compound and its reaction products.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds. For derivatives of this compound, reverse-phase HPLC is often employed. For example, a method using a C18 column with a mobile phase of acetonitrile (B52724) and water has been described for the analysis of related compounds. For applications requiring mass spectrometry detection, volatile buffers like formic acid are used instead of phosphoric acid. sielc.com HPLC is also utilized in preparative separations to isolate pure compounds. lookchem.com The purity of intermediates and final products in multi-step syntheses involving this compound is routinely checked by analytical HPLC. rsc.org

A typical HPLC method for a this compound-related compound might involve the following parameters:

| Parameter | Value |

| Column | Kromasil 100-5C18, 5 µm, 4.6 x 250 mm google.com |

| Mobile Phase | Acetonitrile / 50 mM Formic Acid (pH 3.8) (45:55 v/v) google.com |

| Flow Rate | 1.0 mL/min google.com |

| Detection | UV at 254 nm google.com |

| Injection Volume | 20 µL google.com |